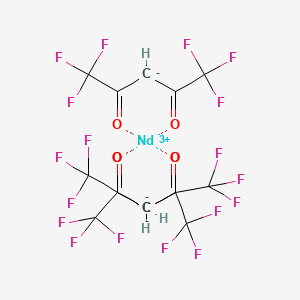
Neodymium(III)hexafluoroacetylacetonatedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(III)hexafluoroacetylacetonatedihydrate is a coordination compound with the chemical formula Nd(C5HF6O2)3·2H2O. It is a purple crystalline powder known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . The compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium(III)hexafluoroacetylacetonatedihydrate can be synthesized through the reaction of neodymium salts with hexafluoroacetylacetone in the presence of water. The reaction typically involves the following steps:
- Dissolving neodymium chloride (NdCl3) in water.
- Adding hexafluoroacetylacetone (C5HF6O2) to the solution.
- Stirring the mixture at room temperature for several hours.
- Filtering the resulting precipitate and washing it with water to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions: Neodymium(III)hexafluoroacetylacetonatedihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium(IV) complexes.
Reduction: It can be reduced to neodymium(II) complexes under specific conditions.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Neodymium(IV) complexes.
Reduction: Neodymium(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Neodymium(III)hexafluoroacetylacetonatedihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in medical imaging and drug delivery systems.
Industry: Utilized in the production of advanced materials, including optical and electronic devices
Mechanism of Action
The mechanism of action of Neodymium(III)hexafluoroacetylacetonatedihydrate involves its ability to coordinate with various ligands and form stable complexes. The compound interacts with molecular targets through coordination bonds, influencing the pathways involved in catalysis, fluorescence, and other chemical processes . The hexafluoroacetylacetonate ligands play a crucial role in stabilizing the neodymium ion and enhancing its reactivity .
Comparison with Similar Compounds
- Neodymium(III)acetylacetonate
- Neodymium(III)trifluoroacetylacetonate
- Neodymium(III)pentafluoropropionylacetonate
Comparison: Neodymium(III)hexafluoroacetylacetonatedihydrate is unique due to its hexafluoroacetylacetonate ligands, which provide higher stability and reactivity compared to other neodymium complexes. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it more suitable for specific applications in catalysis and material science.
Properties
Molecular Formula |
C15H3F18NdO6 |
|---|---|
Molecular Weight |
765.39 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium(3+) |
InChI |
InChI=1S/3C5HF6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
UVFISRGECQFTTO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















